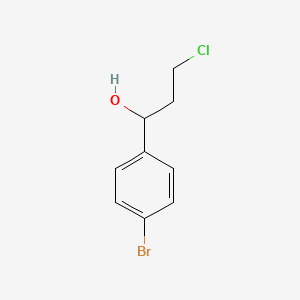

1-(4-Bromophenyl)-3-chloropropan-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)-3-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJKBOMYDGMFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276241 | |

| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25574-19-0 | |

| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25574-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-α-(2-chloroethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary and well-documented synthetic pathway for 1-(4-bromophenyl)-3-chloropropan-1-ol, a valuable building block in organic synthesis. The described methodology involves a two-step process commencing with a Friedel-Crafts acylation to generate a key β-chloro ketone intermediate, followed by its reduction to the target secondary alcohol. This guide presents detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its application in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, catalyzed by aluminum chloride, to yield the intermediate compound, 1-(4-bromophenyl)-3-chloropropan-1-one. Subsequent reduction of this ketone, commonly with sodium borohydride, affords the desired this compound[1].

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation reaction is a fundamental method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. In this specific application, bromobenzene is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent such as dichloromethane[1][2]. Stoichiometric amounts of the catalyst are often necessary as it complexes with the resulting aryl ketone product[1].

Step 2: Reduction of the Ketone

The second step involves the reduction of the carbonyl group of 1-(4-bromophenyl)-3-chloropropan-1-one to a secondary alcohol. This transformation is commonly accomplished using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol[1]. This method is highly effective for the selective reduction of ketones in the presence of other functional groups.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Intermediate)

Materials:

-

Bromobenzene

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Water

-

Magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Suspend aluminum chloride (1.25 eq.) in dichloromethane in a reaction vessel.

-

To this suspension, add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise under ambient conditions and stir for 15 minutes[2].

-

Subsequently, add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise at room temperature and continue stirring for 16 hours[2].

-

After the reaction is complete, carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid[1][2].

-

Separate the organic phase. Extract the aqueous phase twice with diethyl ether[2].

-

Combine the organic phases and wash sequentially with a saturated aqueous sodium carbonate solution and then twice with water[2].

-

Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure[2].

-

Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product[2].

Synthesis of this compound (Final Product)

Materials:

-

1-(4-Bromophenyl)-3-chloropropan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portionwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour[3].

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution and stir at 0 °C for 20 minutes[3].

-

Extract the mixture twice with ethyl acetate[3].

-

Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product[3].

-

Purify the crude product by column chromatography if necessary[3].

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of the intermediate, 1-(4-bromophenyl)-3-chloropropan-1-one, as reported in the literature.

| Parameter | Value | Reference |

| Reagents for Intermediate Synthesis | ||

| Bromobenzene | 24.0 g (152.8 mmol, 1.0 eq.) | [2] |

| 3-Chloropropionyl chloride | 19.4 g (152.8 mmol, 1.0 eq.) | [2] |

| Aluminum chloride | 25.5 g (191.0 mmol, 1.25 eq.) | [2] |

| Dichloromethane | 45 ml | [2] |

| Reaction Conditions | ||

| Reaction Time | 16 hours | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Product Yield and Purity | ||

| Yield of 1-(4-bromophenyl)-3-chloropropan-1-one | 27.8 g (74%) | [2] |

| Purity of this compound | Typically 95% | [1] |

Logical Workflow Diagram

The following diagram illustrates the synthesis pathway from starting materials to the final product.

Caption: Synthesis pathway for this compound.

This in-depth guide provides the essential information for the successful synthesis of this compound. The presented protocols and data are based on established chemical literature, offering a reliable foundation for researchers and professionals in the field of drug development and organic synthesis.

References

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)-3-chloropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(4-Bromophenyl)-3-chloropropan-1-ol. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide combines established data for its precursor, predictive insights for the target molecule, and detailed, generalized experimental protocols.

Core Chemical Properties

This compound is a halogenated secondary alcohol with the chemical formula C₉H₁₀BrClO.[1] Its structure features a p-bromophenyl group and a chloropropyl chain attached to a secondary alcohol, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 25574-19-0 | [1] |

| Molecular Formula | C₉H₁₀BrClO | [1] |

| Molecular Weight | 249.53 g/mol | [1] |

| Physical State | Predicted to be a solid at room temperature | Based on the solid nature of its precursor |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. | General solubility of similar organic compounds |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a two-step process: a Friedel-Crafts acylation to form the precursor ketone, followed by its reduction to the desired secondary alcohol.

Step 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Precursor)

This β-chloro ketone is synthesized via a Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, using aluminum chloride as a catalyst.[2]

Experimental Protocol:

-

Reaction Setup: Suspend aluminum chloride (1.25 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the stirred suspension at room temperature. Stir for an additional 15 minutes.

-

Addition of Bromobenzene: Add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 16 hours.

-

Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium carbonate and then twice with water.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the solid residue from a hexane/acetone mixture to yield 1-(4-bromophenyl)-3-chloropropan-1-one as a yellowish solid.[2]

Table 2: Characterization Data for 1-(4-Bromophenyl)-3-chloropropan-1-one

| Property | Value | Source |

| Molecular Formula | C₉H₈BrClO | [2] |

| Molecular Weight | 247.51 g/mol | [2] |

| Melting Point | 69 °C | [2] |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) = 7.84–7.79 (m, 2H, ArH); 7.65–7.59 (m, 2H, ArH); 3.91 (t, ³J = 6.7 Hz, 2H); 3.42 (t, ³J = 6.7 Hz, 2H) | [2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) = 195.83 (C=O); 135.20 (C); 132.22 (CH); 129.68 (CH); 128.96 (C); 41.33 (CH₂); 38.59 (CH₂) | [2] |

Step 2: Reduction to this compound

The precursor ketone is reduced to the target secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Generalized Experimental Protocol:

-

Dissolution: Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone should be at least 0.25:1, but a slight excess (e.g., 0.5-1.0 equivalents) is typically used to ensure complete reaction.

-

Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully add a dilute acid (e.g., 1 M HCl) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following are predicted characteristic peaks based on its structure and known spectral data of similar compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | - Aromatic protons (4H, two doublets) around δ 7.2-7.6 ppm.- Methine proton (-CH(OH)-) as a multiplet around δ 4.8-5.2 ppm.- Methylene protons adjacent to the chlorine (-CH₂Cl) as a triplet around δ 3.6-3.8 ppm.- Methylene protons adjacent to the carbinol carbon (-CH₂-CH(OH)-) as a multiplet around δ 2.0-2.3 ppm.- Hydroxyl proton (-OH) as a broad singlet, variable chemical shift. |

| ¹³C NMR | - Aromatic carbons in the range of δ 120-145 ppm.- Carbon bearing the hydroxyl group (-CH(OH)-) around δ 70-75 ppm.- Carbon bearing the chlorine atom (-CH₂Cl) around δ 45-50 ppm.- Methylene carbon adjacent to the carbinol carbon (-CH₂-CH(OH)-) around δ 35-40 ppm. |

| IR Spectroscopy | - Broad O-H stretch around 3200-3600 cm⁻¹.- Aromatic C-H stretches around 3000-3100 cm⁻¹.- Aliphatic C-H stretches around 2850-3000 cm⁻¹.- Aromatic C=C stretches around 1400-1600 cm⁻¹.- C-O stretch around 1000-1200 cm⁻¹.- C-Cl stretch around 600-800 cm⁻¹.- C-Br stretch around 500-600 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) with characteristic isotopic pattern for bromine and chlorine.- Fragments corresponding to the loss of H₂O, Cl, Br, and cleavage of the propanol chain. |

Reactivity and Potential Applications

This compound possesses three reactive sites: the secondary alcohol, the primary alkyl chloride, and the brominated aromatic ring. This trifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis.

-

The hydroxyl group can undergo oxidation to the corresponding ketone, esterification, or etherification.

-

The chloro group can be displaced by various nucleophiles in Sₙ2 reactions to introduce a wide range of functionalities.

-

The bromo-phenyl group is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents on the aromatic ring.

Derivatives of 1-aryl-3-substituted propanols have been investigated for their biological activities, including potential antimalarial and anti-Candida properties.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the key steps.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of synthetic steps.

References

Technical Guide: 1-(4-Bromophenyl)-3-chloropropan-1-ol (CAS No. 25574-19-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a halogenated secondary alcohol with significant potential as a versatile building block in organic synthesis. The document details its chemical identity, a robust two-step synthesis protocol, and explores the known biological activities of the broader class of 1-aryl-3-substituted propanol derivatives. While specific biological data for the title compound is limited in publicly accessible literature, this guide consolidates available information on its synthesis and the therapeutic potential of structurally related compounds, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a chemical compound with the CAS Registry Number 25574-19-0.[1][2][3] It belongs to the class of halogenated secondary alcohols, characterized by a hydroxyl group and two different halogen atoms attached to the propanol backbone.

| Property | Value | Source |

| CAS Number | 25574-19-0 | [1][2][3] |

| Molecular Formula | C₉H₁₀BrClO | [1] |

| Molecular Weight | 249.53 g/mol | [1] |

| InChI Key | STJKBOMYDGMFKB-UHFFFAOYSA-N | [1] |

| Typical Purity | ≥95% | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the Friedel-Crafts acylation of bromobenzene followed by the reduction of the resulting ketone.[1]

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Ketone Precursor)

This step involves a Friedel-Crafts acylation reaction between bromobenzene and 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

-

Materials:

-

Bromobenzene

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Hexanes

-

-

Procedure:

-

Suspend aluminum chloride (1.25 eq.) in dichloromethane.

-

To this suspension, add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise under ambient conditions and stir for 15 minutes.

-

Subsequently, add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture for 16 hours.

-

Pour the final solution onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic phase and extract the aqueous phase twice with diethyl ether.

-

Combine the organic phases and wash sequentially with saturated aqueous Na₂CO₃ solution and water.

-

Dry the organic phase over MgSO₄ and remove the solvent under reduced pressure.

-

Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product.[4]

-

Step 2: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one to this compound

The ketone precursor is reduced to the desired secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).[5][6][7][8]

-

Materials:

-

1-(4-Bromophenyl)-3-chloropropan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or another suitable protic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

-

General Procedure (Adaptable):

-

Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution. The amount of NaBH₄ should be in excess (typically 1.5 to 2 equivalents) to ensure complete reduction.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel.

-

Synthesis Workflow

References

- 1. This compound | 25574-19-0 | Benchchem [benchchem.com]

- 2. This compound , NLT 96% , 25574-19-0 - CookeChem [cookechem.com]

- 3. 25574-19-0|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. rsc.org [rsc.org]

Technical Overview of 1-(4-Bromophenyl)-3-chloropropan-1-ol

For Immediate Release

This technical guide provides a detailed analysis of the physicochemical properties of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a compound of interest for researchers and professionals in the field of drug development and organic synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is essential for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical method development, and computational modeling.

The molecular formula for this compound is C9H10BrClO, and its molecular weight is 249.53 g/mol [1].

| Property | Value |

| Molecular Formula | C9H10BrClO |

| Molecular Weight | 249.53 g/mol [1] |

| CAS Number | 25574-19-0[1] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. This synthetic route is valuable for creating a structural motif that serves as a versatile building block in the synthesis of more complex molecules[1].

The process begins with the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, utilizing aluminum chloride (AlCl₃) as a catalyst. This reaction yields the intermediate compound, 1-(4-Bromophenyl)-3-chloropropan-1-one[1][2]. The subsequent step involves the reduction of this intermediate, commonly with a reducing agent such as sodium borohydride (NaBH₄), to produce the final product, this compound[1].

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation

-

Suspend aluminum chloride (AlCl₃) (1.25 eq.) in dichloromethane.

-

Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the suspension under ambient conditions and stir for 15 minutes[2].

-

Subsequently, add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the suspension at room temperature and continue stirring for 16 hours[2].

-

Pour the final solution onto a mixture of ice and concentrated hydrochloric acid[2].

-

Separate the organic phase, dry it over magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure to yield the crude intermediate, 1-(4-Bromophenyl)-3-chloropropan-1-one[2].

Step 2: Reduction

-

Dissolve the crude 1-(4-Bromophenyl)-3-chloropropan-1-one in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the solution while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield this compound.

Note: This is a generalized protocol. Reaction conditions, including solvent choice, temperature, and reaction time, may need to be optimized for specific laboratory settings and scales.

References

Elucidation of the Structure of 1-(4-Bromophenyl)-3-chloropropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(4-bromophenyl)-3-chloropropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and in-depth analysis of spectroscopic data essential for the unambiguous confirmation of its chemical structure.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride to yield the precursor ketone, 1-(4-bromophenyl)-3-chloropropan-1-one. Subsequent reduction of the ketone functionality affords the target secondary alcohol.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one

A detailed experimental protocol for the synthesis of the precursor ketone is adapted from the literature.[1]

Materials:

-

Bromobenzene

-

3-Chloropropionyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Diethyl ether

Procedure:

-

A suspension of anhydrous AlCl₃ in dichloromethane is prepared in a reaction vessel under an inert atmosphere.

-

3-Chloropropionyl chloride is added dropwise to the suspension while stirring.

-

A solution of bromobenzene in dichloromethane is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is quenched by pouring it onto a mixture of ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system like hexanes to afford 1-(4-bromophenyl)-3-chloropropan-1-one as a solid.

Synthesis of this compound

The reduction of the ketone to the corresponding alcohol is a standard procedure in organic synthesis. A general protocol using sodium borohydride is provided below.

Materials:

-

1-(4-Bromophenyl)-3-chloropropan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

1-(4-bromophenyl)-3-chloropropan-1-one is dissolved in methanol or ethanol in a reaction flask and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction is monitored by TLC for the disappearance of the starting ketone.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The bulk of the alcohol solvent is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Structure Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Caption: Logical workflow for the structure elucidation of the target compound.

Spectroscopic Data and Interpretation

Due to the limited availability of published spectra for this compound, the following data is a combination of reported data for its precursor and predicted values based on highly analogous compounds and general spectroscopic principles.

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic isotopic patterns for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₀BrClO |

| Molecular Weight | 249.53 g/mol |

| Expected [M]⁺ Peaks | m/z 248, 250, 252 (reflecting Br and Cl isotopes) |

Key fragmentation patterns would likely involve the loss of H₂O, HCl, and cleavage of the C-C bonds adjacent to the alcohol and the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in confirming the conversion of the ketone to the alcohol.

| Functional Group | Precursor Ketone (cm⁻¹)[1] | Expected for Alcohol (cm⁻¹) |

| O-H Stretch | N/A | 3500-3200 (broad) |

| C=O Stretch | ~1685 | Absent |

| C-O Stretch | N/A | 1250-1000 |

| C-Cl Stretch | ~750 | ~750 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |

The appearance of a broad O-H stretching band and the disappearance of the strong C=O stretching band are key indicators of a successful reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data for the precursor ketone is provided for comparison.

| Proton Assignment | Precursor Ketone (δ, ppm)[1] | Expected for Alcohol (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to CO/CHOH) | 7.84-7.79 | ~7.4 | Doublet | 2H |

| Ar-H (meta to CO/CHOH) | 7.65-7.59 | ~7.2 | Doublet | 2H |

| -CH(OH)- | N/A | ~4.9-5.1 | Triplet | 1H |

| -CH₂-CH₂Cl | 3.42 | ~2.1-2.3 | Multiplet | 2H |

| -CH₂Cl | 3.91 | ~3.6-3.8 | Triplet | 2H |

| -OH | N/A | Variable (broad singlet) | Singlet | 1H |

The most significant changes from the ketone to the alcohol are the appearance of the carbinol proton (-CH(OH)-) signal as a triplet and the upfield shift of the adjacent methylene protons.

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Precursor Ketone (δ, ppm)[1] | Expected for Alcohol (δ, ppm) |

| C=O | 195.83 | Absent |

| -CH(OH)- | N/A | ~70-75 |

| Ar-C (ipso to CHOH) | 135.20 | ~142-144 |

| Ar-CH (ortho) | 129.68 | ~127-129 |

| Ar-CH (meta) | 132.22 | ~131-133 |

| Ar-C (ipso to Br) | 128.96 | ~121-123 |

| -CH₂-CH₂Cl | 38.59 | ~40-42 |

| -CH₂Cl | 41.33 | ~45-47 |

The most notable difference in the ¹³C NMR spectrum is the disappearance of the downfield carbonyl signal and the appearance of the carbinol carbon signal in the 70-75 ppm region.

Molecular Structure Diagram

The confirmed structure of this compound with atom numbering for NMR assignment is presented below.

Caption: Structure of this compound.

Conclusion

The structural elucidation of this compound is a systematic process involving its synthesis from 1-(4-bromophenyl)-3-chloropropan-1-one followed by comprehensive spectroscopic analysis. The combined data from mass spectrometry, IR, and NMR spectroscopy provide conclusive evidence for the molecular formula, functional groups, and atomic connectivity, thereby confirming the identity of the target compound. This guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 1-(4-Bromophenyl)-3-chloropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1-(4-bromophenyl)-3-chloropropan-1-ol, a valuable building block in organic synthesis. It details its chemical identity, physical and spectral properties, a well-documented synthetic protocol, and its significance as a research chemical.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

This bifunctional molecule, featuring both a secondary benzylic alcohol and a primary alkyl halide, serves as a versatile intermediate for creating more complex molecular architectures. The 4-bromophenyl group provides a site for cross-coupling reactions, further enhancing its synthetic utility.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀BrClO |

| Molecular Weight | 249.53 g/mol [1] |

| CAS Number | 25574-19-0[1] |

| Appearance | Typically a solid at room temperature |

| Purity | Commonly available at ≥95% |

Table 2: Key Spectral Data Identifiers [1]

| Spectral Method | Characteristic Signals |

| ¹H NMR | Distinct splitting patterns from the chloropropanol chain (e.g., δ 3.6–4.2 ppm for hydroxyl and adjacent CH₂ groups). |

| ¹³C NMR | Signals around ~70 ppm (C-OH) and ~40 ppm (C-Cl), with aromatic carbons in the 120–140 ppm range. |

| IR Spectroscopy | Broad O-H stretch around 3300 cm⁻¹ and C-Cl/C-Br vibrations in the 550–750 cm⁻¹ region. |

Synthesis Protocol

A primary and well-documented route to synthesize this compound involves a two-step process: a Friedel-Crafts acylation to generate a key ketone intermediate, followed by its reduction to the final alcohol product.

The initial step is the synthesis of the precursor, 1-(4-bromophenyl)-3-chloropropan-1-one, via a Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride.

Experimental Protocol for 1-(4-Bromophenyl)-3-chloropropan-1-one: [2]

-

Preparation: Suspend aluminum chloride (AlCl₃) (25.5 g, 191.0 mmol, 1.25 eq.) in dichloromethane (35 ml).

-

Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (19.4 g, 152.8 mmol, 1.0 eq.) in 10 ml of dichloromethane dropwise to the AlCl₃ suspension under ambient conditions. Stir the mixture for 15 minutes.

-

Addition of Bromobenzene: Subsequently, add a solution of bromobenzene (24.0 g, 152.8 mmol, 1.0 eq.) in 10 ml of dichloromethane dropwise at room temperature.

-

Reaction: Stir the resulting suspension for 16 hours.

-

Quenching: Pour the final solution onto a mixture of ice and concentrated hydrochloric acid (45 g ice: 15 g HCl).

-

Extraction: Separate the organic phase. Extract the aqueous phase twice with 100 ml portions of diethyl ether.

-

Washing: Combine the organic phases and wash once with 150 ml of saturated aqueous sodium carbonate (Na₂CO₃) solution, followed by two washes with 150 ml portions of water.

-

Drying and Isolation: Dry the organic phase over magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure.

-

Recrystallization: Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product, 1-(4-bromophenyl)-3-chloropropan-1-one.

The second step involves the reduction of the ketone intermediate to the target secondary alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).

Experimental Protocol for Reduction: [1][3]

-

Preparation: Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (e.g., 5.37 mmol) in methanol (MeOH) in a suitable flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (e.g., 5.37 mmol) portion-wise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quenching: Add a saturated ammonium chloride (NH₄Cl) solution to quench the reaction and stir the mixture at 0 °C for 20 minutes.

-

Extraction: Extract the mixture twice with ethyl acetate (EtOAc).

-

Drying and Isolation: Combine the organic phases, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography to afford the pure this compound.

Synthetic Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

Technical Guide: Physicochemical Properties of 1-(4-Bromophenyl)-3-chloropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-3-chloropropan-1-ol is a halogenated secondary alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and a halogenated carbon chain, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a summary of its known physical properties and outlines detailed experimental protocols for the determination of key physicochemical parameters.

Core Physical Properties

| Property | This compound | 1-(4-Bromophenyl)-3-chloropropan-1-one (Precursor) |

| Molecular Formula | C₉H₁₀BrClO | C₉H₈BrClO |

| Molecular Weight | 249.53 g/mol [1] | 247.51 g/mol |

| Melting Point | Data not available | 69 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Synthesis and Logical Workflow

The synthesis of this compound is typically achieved through the reduction of its ketone precursor, 1-(4-Bromophenyl)-3-chloropropan-1-one. This precursor is synthesized via a Friedel-Crafts acylation reaction.

Caption: Synthetic pathway of this compound.

Experimental Protocols

Given the absence of specific reported values for some physical properties of this compound, the following are detailed, generalized experimental protocols for their determination.

Determination of Melting Point

This protocol is based on the capillary method and is suitable for crystalline solid compounds.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the powder. The sample height should be approximately 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Determination of Boiling Point

This protocol describes the distillation method for determining the boiling point of a liquid at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 5-10 mL) of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser.

-

The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling. Record this stable temperature.

-

It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Solubility

This qualitative protocol can be used to determine the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated cylinders or pipettes

Procedure:

-

Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Add approximately 1 mL of each solvent to the corresponding test tube.

-

Add a small, accurately measured amount of this compound (e.g., 10 mg) to each test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the compound dissolves, it is considered soluble in that solvent under the tested conditions. If a significant amount of solid remains, it is considered insoluble or sparingly soluble.

-

Observations should be recorded systematically, noting the degree of solubility (e.g., soluble, partially soluble, insoluble).

Conclusion

This technical guide provides the available physical property data for this compound and its precursor, along with standardized protocols for the experimental determination of its melting point, boiling point, and solubility. The provided synthesis workflow illustrates its preparation, which is fundamental for researchers working with this compound. Accurate determination of these physical properties is essential for its purification, handling, and application in further chemical synthesis and drug development endeavors.

References

Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol from Bromobenzene: An In-depth Technical Guide

Introduction

1-(4-Bromophenyl)-3-chloropropan-1-ol is a valuable bifunctional molecule in organic synthesis. This structural motif incorporates the reactivity of both a secondary benzylic alcohol and a primary alkyl halide, presenting multiple opportunities for molecular development.[1] The presence of the 4-bromophenyl group also provides a convenient site for cross-coupling reactions, further enhancing its utility as a versatile building block for more complex molecules.[1]

This technical guide outlines a reliable and well-documented two-step synthetic pathway starting from bromobenzene. The synthesis involves an initial Friedel-Crafts acylation to form a ketone intermediate, followed by a selective reduction of the carbonyl group to yield the target secondary alcohol. This guide provides detailed experimental protocols, a summary of quantitative data, and visualizations of the process for researchers and professionals in drug development and chemical synthesis.

Overall Synthetic Pathway

The synthesis proceeds in two distinct steps:

-

Step 1: Friedel-Crafts Acylation: Bromobenzene is acylated with 3-chloropropionyl chloride using aluminum chloride (AlCl₃) as a Lewis acid catalyst to produce the intermediate ketone, 1-(4-bromophenyl)-3-chloropropan-1-one.

-

Step 2: Reduction: The ketone intermediate is subsequently reduced using sodium borohydride (NaBH₄) to afford the final product, this compound.[1]

Figure 1: Overall synthetic workflow from bromobenzene to this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. In this step, the acylium ion, generated from 3-chloropropionyl chloride and aluminum chloride, acts as the electrophile that attacks the electron-rich bromobenzene ring.

Figure 2: Logical pathway of the Friedel-Crafts acylation reaction.

Methodology [2]

-

Suspend aluminum chloride (AlCl₃, 25.5 g, 191.0 mmol, 1.25 eq.) in 35 mL of dichloromethane in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

-

Add a solution of 3-chloropropionyl chloride (19.4 g, 152.8 mmol, 1.0 eq.) in 10 mL of dichloromethane dropwise to the AlCl₃ suspension under ambient conditions. Stir the mixture for 15 minutes.

-

Subsequently, add a solution of bromobenzene (24.0 g, 152.8 mmol, 1.0 eq.) in 10 mL of dichloromethane dropwise to the suspension at room temperature.

-

Allow the reaction to stir for 16 hours.

-

After the reaction period, quench the reaction by carefully pouring the solution onto a mixture of ice (45 g) and concentrated hydrochloric acid (15 g).

-

Separate the organic phase. Extract the aqueous phase twice with 100 mL portions of diethyl ether.

-

Combine all organic phases and wash once with 150 mL of saturated aqueous sodium carbonate (Na₂CO₃) solution, followed by two washes with 150 mL portions of water.

-

Dry the organic phase over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product, 1-(4-bromophenyl)-3-chloropropan-1-one, as a slightly yellowish solid.

Step 2: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one

The reduction of the carbonyl group in the intermediate ketone to a secondary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the chloro- and bromo- functional groups.

Representative Methodology Note: This is a representative protocol based on standard procedures for NaBH₄ reductions, as detailed specifics for this exact transformation were not available in the cited literature.

-

Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (e.g., 10.0 g, 40.1 mmol, 1.0 eq.) in a suitable solvent such as methanol or ethanol (e.g., 100 mL) in a round-bottomed flask.

-

Cool the solution to 0°C in an ice-water bath.

-

Add sodium borohydride (NaBH₄) (e.g., 1.82 g, 48.1 mmol, 1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize excess NaBH₄.

-

Reduce the volume of the solvent in vacuo.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Reduction (Representative) |

| Starting Material | Bromobenzene | 1-(4-Bromophenyl)-3-chloropropan-1-one |

| Key Reagents | 3-Chloropropionyl Chloride, AlCl₃ | Sodium Borohydride (NaBH₄) |

| Stoichiometry (eq.) | Bromobenzene (1.0), 3-Chloropropionyl Chloride (1.0), AlCl₃ (1.25)[2] | Ketone (1.0), NaBH₄ (1.2) |

| Solvent | Dichloromethane[2] | Methanol or Ethanol |

| Temperature | Room Temperature[2] | 0°C to Room Temperature |

| Reaction Time | 16 hours[2] | 2-4 hours |

| Product | 1-(4-Bromophenyl)-3-chloropropan-1-one | This compound |

| Reported Yield | 74%[2] | Typically >90% |

| Product M.W. | 247.51 g/mol [3] | 249.53 g/mol [1] |

| Product M.P. | 69°C[2] | Not specified |

Conclusion

The synthesis of this compound from bromobenzene is efficiently accomplished through a two-step sequence involving a Friedel-Crafts acylation followed by a selective ketone reduction. The initial acylation provides the key intermediate, 1-(4-bromophenyl)-3-chloropropan-1-one, in good yield. The subsequent reduction of the carbonyl is a standard and high-yielding transformation. This synthetic route offers a practical and accessible method for producing a valuable bifunctional building block for further synthetic applications in research and development.

References

Precursors for the Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and precursors for the synthesis of 1-(4-bromophenyl)-3-chloropropan-1-ol, a valuable building block in organic synthesis. The document details the core synthetic route, including experimental protocols and quantitative data, and explores potential alternative precursors.

Core Synthetic Pathway: A Two-Step Approach

The most prominently documented and efficient synthesis of this compound proceeds through a two-step reaction sequence. This process begins with the Friedel-Crafts acylation of bromobenzene to form a key intermediate, which is subsequently reduced to the target secondary alcohol.[1]

Step 1: Friedel-Crafts Acylation to Synthesize 1-(4-Bromophenyl)-3-chloropropan-1-one

The initial and critical step involves the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride.[1][2] This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the intermediate β-chloro ketone, 1-(4-bromophenyl)-3-chloropropan-1-one.[1][2]

Reaction Scheme: Bromobenzene + 3-Chloropropionyl chloride --(AlCl₃)--> 1-(4-Bromophenyl)-3-chloropropan-1-one[1]

Experimental Protocol: Friedel-Crafts Acylation [2]

-

Reagents and Materials:

-

Bromobenzene

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Hexanes

-

Diethyl ether

-

-

Procedure:

-

Suspend aluminum chloride (1.25 eq.) in dichloromethane.

-

Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the AlCl₃ suspension at ambient temperature and stir for 15 minutes.

-

Subsequently, add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the suspension at room temperature and continue stirring for 16 hours.

-

Pour the final reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic phase. Extract the aqueous phase twice with diethyl ether.

-

Combine the organic phases and wash once with a saturated aqueous Na₂CO₃ solution, followed by two washes with water.

-

Dry the organic phase over MgSO₄ and remove the solvent under reduced pressure.

-

Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 74% | [2] |

| Appearance | Slightly yellowish solid | [2] |

Step 2: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one

The second step involves the reduction of the ketone functional group in 1-(4-bromophenyl)-3-chloropropan-1-one to a secondary alcohol, yielding the final product, this compound. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[1]

Reaction Scheme: 1-(4-Bromophenyl)-3-chloropropan-1-one --(NaBH₄)--> this compound[1]

Synthetic Pathway Diagram

Caption: Primary synthetic route to this compound.

Alternative Precursors and Synthetic Strategies

While the Friedel-Crafts acylation route is well-established, other precursors can be considered for the synthesis of this compound, primarily through Grignard reactions.

Grignard Reaction with 4-Bromobenzaldehyde

An alternative approach involves the use of 4-bromobenzaldehyde as a starting material.[3][4] This aromatic aldehyde can react with a suitable Grignard reagent to form the desired carbon skeleton.

Conceptual Synthetic Steps:

-

Formation of a Grignard Reagent: A chloro-containing Grignard reagent, such as 2-chloroethylmagnesium bromide, would be required. The synthesis of such reagents can be challenging due to potential side reactions.

-

Reaction with Aldehyde: The Grignard reagent would then react with 4-bromobenzaldehyde in an anhydrous ether solvent.[5][6]

-

Workup: The reaction would be quenched with an aqueous acid solution to yield this compound.

Potential Precursors for this Route:

| Precursor | Role in Synthesis |

| 4-Bromobenzaldehyde | Aromatic electrophile |

| 1-bromo-2-chloroethane | Precursor to the Grignard reagent |

| Magnesium metal | For Grignard reagent formation |

It is important to note that the direct synthesis and use of chloro-containing Grignard reagents can be complex, and this route is less commonly documented for this specific target molecule compared to the Friedel-Crafts pathway.

Logical Relationship of Precursor Selection

The choice of precursors is primarily dictated by the desired bond formations and the commercial availability and reactivity of the starting materials.

Caption: Retrosynthetic analysis of this compound.

References

Technical Guide: Safety, Handling, and Experimental Protocols of 1-(4-Bromophenyl)-3-chloropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-3-chloropropan-1-ol is a halogenated secondary alcohol that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules. Its bifunctional nature, possessing both a reactive hydroxyl group and a halogenated alkyl chain, allows for diverse chemical modifications. This guide provides a comprehensive overview of the safety, handling, and experimental considerations for this compound, intended for use in a laboratory research and development setting.

Safety and Handling

Hazard Identification and GHS Classification

Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced.

Storage and Disposal

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[1] Store in a cool place.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrClO | Inferred |

| Molecular Weight | 249.53 g/mol | Inferred |

| Appearance | Solid (based on precursor) | |

| Storage Temperature | Room temperature, sealed in dry conditions |

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one (Precursor)

This protocol is adapted from a published procedure for the Friedel-Crafts acylation of bromobenzene.[3]

Materials:

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

3-Chloropropionyl chloride

-

Bromobenzene

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Suspend aluminum chloride (1.25 eq.) in dichloromethane.

-

Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the AlCl₃ suspension under ambient conditions and stir for 15 minutes.

-

Add a solution of bromobenzene (1.0 eq.) in dichloromethane dropwise to the suspension at room temperature and continue stirring for 16 hours.

-

Pour the final solution onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic phase and extract the aqueous phase twice with diethyl ether.

-

Combine the organic phases and wash once with saturated aqueous sodium carbonate solution, followed by two washes with water.

-

Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the solid residue from a solvent mixture of hexanes to yield the final product.

Workflow for the Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one:

Caption: Friedel-Crafts acylation for precursor synthesis.

Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one to this compound

A standard method for the reduction of a ketone to a secondary alcohol involves the use of sodium borohydride (NaBH₄).[4]

Materials:

-

1-(4-Bromophenyl)-3-chloropropan-1-one

-

Methanol (or another suitable alcohol solvent)

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(4-Bromophenyl)-3-chloropropan-1-one in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

General Workflow for Ketone Reduction:

Caption: Sodium borohydride reduction workflow.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways of this compound. Research in this area would be necessary to elucidate its potential pharmacological effects.

Proposed Research Workflow:

Caption: A proposed workflow for biological activity screening.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While direct safety and biological data are limited, this guide provides a framework for its safe handling and synthesis based on available information for related compounds. Further research is warranted to fully characterize its toxicological and pharmacological properties. All handling and experimental procedures should be conducted by qualified personnel in a well-equipped laboratory, adhering to all institutional and governmental safety regulations.

References

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenyl)-3-chloropropan-1-ol

Chemical Structure and Properties:

-

IUPAC Name: 1-(4-Bromophenyl)-3-chloropropan-1-ol

-

Molecular Formula: C₉H₁₀BrClO[1]

-

Molecular Weight: 249.53 g/mol [1]

-

CAS Number: 25574-19-0[1]

The presence of a polar hydroxyl group (-OH) and two halogen atoms (Bromine and Chlorine) attached to an aromatic ring suggests that this compound will exhibit limited solubility in water and higher solubility in organic solvents. The "like dissolves like" principle indicates its miscibility with other polar organic solvents.[2][3]

Qualitative Solubility Data

Based on its structural features, a qualitative solubility profile can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low | The large nonpolar bromophenyl group and the propyl chain outweigh the polarity of the single hydroxyl group, leading to poor solubility in water. |

| Alcohols (Methanol, Ethanol) | Soluble | The hydroxyl group of the compound can form hydrogen bonds with the solvent's hydroxyl groups, and the overall polarity is similar. |

| Polar Aprotic | ||

| Acetone, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Nonpolar | ||

| Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity introduced by the hydroxyl and chloro groups will likely limit its solubility in nonpolar solvents. However, the presence of the phenyl ring might allow for some interaction with aromatic solvents like toluene. |

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound requires experimental measurement. The following protocols outline standard methods for this purpose.

Method 1: Gravimetric Method (Shake-Flask)

This is a conventional and widely used method for determining the equilibrium solubility of a compound in a specific solvent.[4]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with screw caps

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the equilibration time.[4]

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe and filter it to remove any undissolved solid particles.

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in an oven at a temperature below the compound's decomposition point) until a constant weight of the dissolved solid is obtained.

-

Weigh the container with the dried solid. The difference in weight gives the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/L or mol/L.

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining the solubility of compounds with good chromophoric properties.

Materials:

-

Same as the Gravimetric Method

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

Procedure:

-

Prepare a saturated solution as described in steps 1-6 of the Gravimetric Method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Dilute a known volume of the filtered saturated supernatant with the solvent.

-

Inject the diluted supernatant into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking the dilution factor into account. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and standardized methods for its quantitative measurement. Researchers are encouraged to perform these experiments to obtain precise data for their specific applications.

References

An In-depth Technical Guide to 1-(4-Bromophenyl)-3-chloropropan-1-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the chemical compound 1-(4-Bromophenyl)-3-chloropropan-1-ol. This document is intended for an audience with a technical background in chemistry and drug development, offering detailed experimental protocols and data analysis.

Introduction

This compound is a halogenated secondary alcohol that holds promise as a versatile building block in organic synthesis. Its structure, featuring a secondary benzylic alcohol and a primary alkyl halide, offers two distinct reactive sites for further molecular elaboration. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research and development. The presence of the 4-bromophenyl group also provides a handle for cross-coupling reactions, further expanding its synthetic utility.

Synthesis and Discovery

The history of this compound is intrinsically linked to its ketone precursor, 1-(4-Bromophenyl)-3-chloropropan-1-one. The synthesis of this β-chloro ketone has been well-documented and is typically achieved through a Friedel-Crafts acylation reaction. The subsequent reduction of this ketone yields the target alcohol.

Synthesis of the Precursor: 1-(4-Bromophenyl)-3-chloropropan-1-one

The primary route for the synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one involves the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2].

Experimental Protocol: Friedel-Crafts Acylation

-

Reagents:

-

Bromobenzene

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Hexanes

-

-

Procedure:

-

A suspension of aluminum chloride in dichloromethane is prepared in a reaction vessel.

-

A solution of 3-chloropropionyl chloride in dichloromethane is added dropwise to the AlCl₃ suspension under ambient conditions and stirred.

-

A solution of bromobenzene in dichloromethane is then added dropwise to the reaction mixture.

-

The reaction is stirred for several hours at room temperature.

-

The reaction is quenched by pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as diethyl ether.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting solid residue is purified by recrystallization from a suitable solvent system, such as hexanes, to yield 1-(4-Bromophenyl)-3-chloropropan-1-one as a crystalline solid[1][2].

-

Logical Workflow for the Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one

Caption: Synthesis workflow for 1-(4-Bromophenyl)-3-chloropropan-1-one.

Reduction to this compound

Experimental Protocol: Reduction of 1-(4-Bromophenyl)-3-chloropropan-1-one

-

Reagents:

-

1-(4-Bromophenyl)-3-chloropropan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-(4-Bromophenyl)-3-chloropropan-1-one in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for approximately 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride and stir for 20 minutes at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Reaction Pathway from Precursor to Final Product

Caption: Reduction of the ketone precursor to the final alcohol product.

Characterization Data

1-(4-Bromophenyl)-3-chloropropan-1-one

The precursor ketone has been thoroughly characterized.

| Property | Value |

| Molecular Formula | C₉H₈BrClO |

| Molecular Weight | 247.52 g/mol |

| Melting Point | 69 °C[2] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.84–7.79 (m, 2H), 7.65–7.59 (m, 2H), 3.91 (t, 2H), 3.42 (t, 2H)[2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 195.83, 135.20, 132.22, 129.68, 128.96, 41.33, 38.59[2] |

| Elemental Analysis | C, 43.85%; H, 3.18%; Br, 32.37%; Cl, 14.19% (Calculated: C, 43.67%; H, 3.26%; Br, 32.28%; Cl, 14.32%)[2] |

This compound

Characterization data for the final alcohol product is not extensively reported in the literature. However, based on the structure and data from analogous compounds, the following properties can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀BrClO |

| Molecular Weight | 249.53 g/mol |

| ¹H NMR | Expected signals for aromatic protons, a methine proton (CH-OH), and two methylene groups (CH₂-CH₂Cl). The methine proton would likely appear as a triplet or doublet of doublets. |

| ¹³C NMR | Expected signals for the aromatic carbons, the carbon bearing the hydroxyl group (C-OH), and the two aliphatic carbons. |

| IR Spectroscopy | Expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine. |

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been detailed in publicly available research, its structural motifs are present in various biologically active molecules. Halogenated compounds, in general, play a significant role in medicinal chemistry.

The dual reactivity of this molecule makes it a valuable intermediate for the synthesis of a diverse range of compounds. The secondary alcohol can be a precursor for esters and ethers, or it can be oxidized to the corresponding ketone. The primary chloride is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, and thiols.

Given its structure, this compound could potentially serve as a scaffold for the development of novel therapeutic agents. The bromophenyl group can be modified via cross-coupling reactions to introduce further diversity. Derivatives of this compound could be investigated for a range of biological activities.

Conclusion

This compound is a synthetically accessible and versatile chemical entity. While its own biological properties are yet to be fully explored, its value as a building block in the synthesis of more complex and potentially bioactive molecules is clear. The detailed synthetic protocols for its precursor and a reliable method for its own synthesis provided in this guide should facilitate further research into the chemistry and potential applications of this promising compound. Future investigations into the biological activity of derivatives of this compound are warranted and could lead to the discovery of new therapeutic agents.

References

Spectroscopic and Synthetic Guide to 1-(4-Bromophenyl)-3-chloropropan-1-ol: A Technical Whitepaper for Researchers